

Application Notes and Protocols: Synergistic Activity of AMP 38 and Imipenem

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimicrobial agent-38*

Cat. No.: *B10801804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria, particularly *Pseudomonas aeruginosa*, presents a significant challenge in clinical practice. Carbapenems, such as imipenem, are potent broad-spectrum antibiotics often used as a last resort for treating MDR infections.^{[1][2]} However, the emergence of carbapenem-resistant strains necessitates the exploration of novel therapeutic strategies, including combination therapies.^{[2][3]} Antimicrobial peptides (AMPs) have garnered attention as promising therapeutic agents due to their broad-spectrum activity and unique mechanisms of action.^{[4][5][6]} This document provides detailed application notes and protocols on the synergistic interaction between the synthetic antimicrobial peptide AMP 38 and the carbapenem antibiotic imipenem, particularly against imipenem-resistant *P. aeruginosa*.^{[1][7]}

The primary mechanism of imipenem resistance in *P. aeruginosa* often involves the loss or alteration of the OprD protein, which is crucial for the antibiotic's entry into the bacterial cell.^{[1][7]} The synergistic effect of AMP 38 with imipenem suggests that the peptide may facilitate the entry of imipenem, thereby restoring its efficacy against resistant strains.^[1] This combination has shown marked synergy in inhibiting bacterial growth and eradicating biofilms, making it a promising area of research for combating MDR infections.^{[1][7]}

Quantitative Data Summary

The synergistic activity of AMP 38 and imipenem has been quantified using standard in vitro methods. The following tables summarize the key findings from a study on their combined effect against various strains of *P. aeruginosa*.

Table 1: Fractional Inhibitory Concentration (FIC) Index of AMP 38 and Imipenem Combination[1]

Bacterial Strain	AMP 38 MIC (µg/mL)	Imipenem MIC (µg/mL)	AMP 38 MIC in Combination (µg/mL)	Imipenem MIC in Combination (µg/mL)	FIC Index (FICI)	Interpretation
P. aeruginosa ATCC 27853	8	2	4	1	1.0	Additive
Imipenem-Resistant Strain 1	>128	32	16	4	0.25	Synergy
Imipenem-Resistant Strain 2	>128	64	32	8	0.25	Synergy

FICI \leq 0.5 indicates synergy; 0.5 $<$ FICI \leq 1.0 indicates an additive effect; 1.0 $<$ FICI \leq 4.0 indicates indifference; FICI $>$ 4.0 indicates antagonism.[1]

Table 2: Minimal Biofilm Eradication Concentration (MBEC) of AMP 38 and Imipenem[1][7]

Antimicrobial Agent(s)	MBEC (µg/mL) against Imipenem-Resistant <i>P. aeruginosa</i>
AMP 38 alone	>500
Imipenem alone	500
AMP 38 + Imipenem (in combination)	62.5

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergy between AMP 38 and imipenem are provided below.

Protocol 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index Determination

This protocol is used to quantify the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- AMP 38 stock solution
- Imipenem stock solution
- Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to $\sim 5 \times 10^5$ CFU/mL)
- Microplate reader (optional, for OD measurements)

Procedure:

- Preparation of Antimicrobial Dilutions:
 - Prepare serial twofold dilutions of imipenem in CAMHB along the x-axis of the 96-well plate (e.g., columns 1-10).
 - Prepare serial twofold dilutions of AMP 38 in CAMHB along the y-axis of the plate (e.g., rows A-G).
 - Column 11 should contain only imipenem dilutions (growth control for imipenem MIC).
 - Row H should contain only AMP 38 dilutions (growth control for AMP 38 MIC).

- A well with only broth and inoculum will serve as a positive growth control, and a well with only broth as a negative control.
- Inoculation: Inoculate each well with the prepared bacterial suspension. The final volume in each well should be 200 μ L.
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- Data Analysis:
 - Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
 - Calculate the FIC for each agent:
 - FIC of AMP 38 = (MIC of AMP 38 in combination) / (MIC of AMP 38 alone)
 - FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
 - Calculate the FIC index (FICI) by summing the individual FICs: FICI = FIC of AMP 38 + FIC of Imipenem.[1]
 - Interpret the results based on the FICI value as described in the note under Table 1.[1]

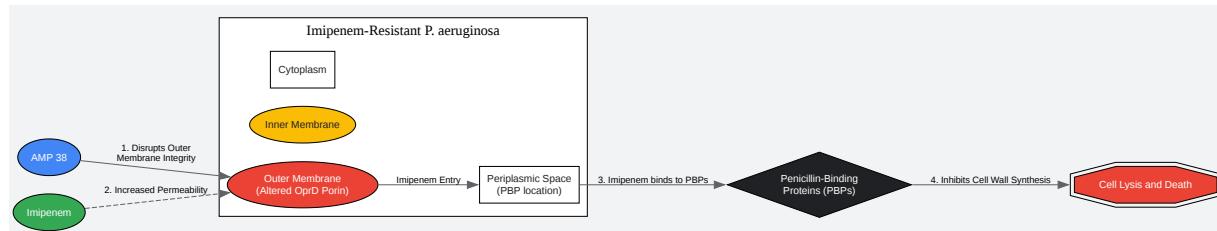
Protocol 2: Time-Kill Curve Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[11][12][13]

Materials:

- Culture flasks or tubes
- CAMHB
- AMP 38 and Imipenem stock solutions
- Bacterial inoculum ($\sim 1 \times 10^6$ CFU/mL)

- Sterile saline or PBS for dilutions
- Agar plates for colony counting
- Shaking incubator

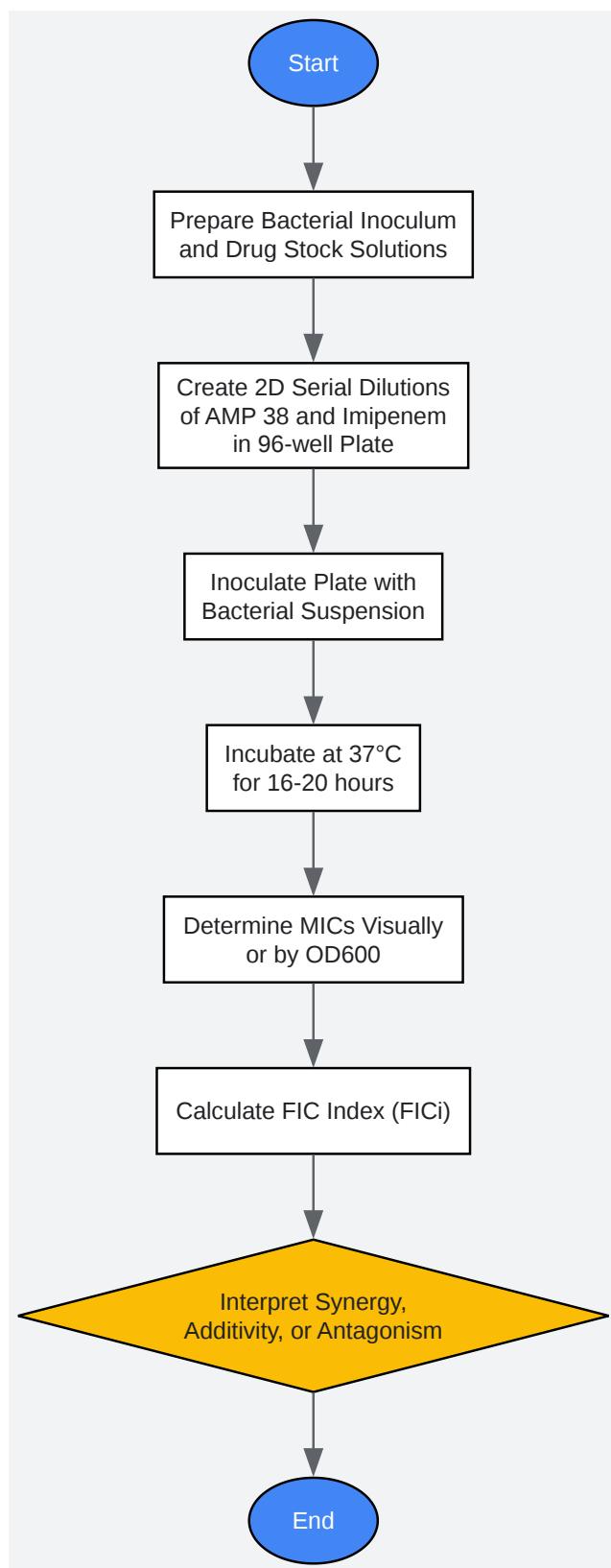

Procedure:

- Preparation of Test Conditions: Prepare flasks containing CAMHB with the following:
 - No drug (growth control)
 - AMP 38 at a sub-MIC concentration (e.g., 0.5 x MIC)
 - Imipenem at a sub-MIC concentration (e.g., 0.5 x MIC)
 - A combination of AMP 38 and imipenem at the same sub-MIC concentrations.
- Inoculation: Inoculate each flask with the bacterial suspension to achieve a starting density of approximately 5×10^5 CFU/mL.
- Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting: Perform serial tenfold dilutions of the collected aliquots in sterile saline or PBS and plate them onto agar plates. Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Count the number of colonies on the plates to determine the CFU/mL at each time point.
 - Plot the \log_{10} CFU/mL versus time for each condition.
 - Synergy is typically defined as a ≥ 2 - \log_{10} decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[\[13\]](#)

Visualizations

Proposed Mechanism of Synergy

The synergy between AMP 38 and imipenem against resistant *P. aeruginosa* is likely due to a multi-step process where AMP 38 facilitates the action of imipenem.

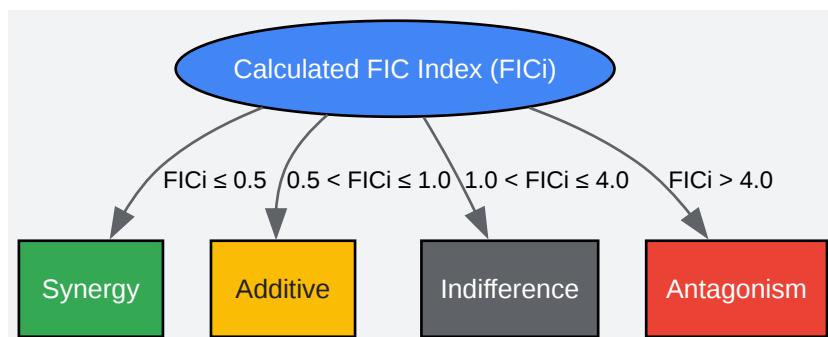


[Click to download full resolution via product page](#)

Caption: Proposed synergistic mechanism of AMP 38 and imipenem.

Experimental Workflow: Checkerboard Assay

The following diagram illustrates the workflow for determining the synergistic interaction between AMP 38 and imipenem using the checkerboard assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard synergy assay.

Interpretation of FIC Index

The logical relationship for interpreting the Fractional Inhibitory Concentration (FIC) Index is outlined below.

[Click to download full resolution via product page](#)

Caption: Interpretation of the Fractional Inhibitory Concentration Index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synergistic Antipseudomonal Effects of Synthetic Peptide AMP38 and Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Peptides for the Antimicrobial Combination Therapy against Carbapenem-Resistant *Acinetobacter baumannii* Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy of imipenem--a novel carbapenem, and rifampin and ciprofloxacin against *Pseudomonas aeruginosa*, *Serratia marcescens* and *Enterobacter* species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]
- 5. Developing Antimicrobial Synergy With AMPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Developing Antimicrobial Synergy With AMPs [frontiersin.org]

- 7. Synergistic Antipseudomonal Effects of Synthetic Peptide AMP38 and Carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Activity of AMP 38 and Imipenem]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10801804#amp-38-synergy-with-imipenem-protocol\]](https://www.benchchem.com/product/b10801804#amp-38-synergy-with-imipenem-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

